1-Dimethylamino-2-propanol

Catalog No.
S572684
CAS No.
108-16-7
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Dimethylamino-2-propanol

CAS Number

108-16-7

Product Name

1-Dimethylamino-2-propanol

IUPAC Name

1-(dimethylamino)propan-2-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3

InChI Key

NCXUNZWLEYGQAH-UHFFFAOYSA-N

SMILES

CC(CN(C)C)O

Synonyms

DMAIP, DMIPA, N,N-dimethylaminoisopropanol, N,N-dimethylaminoisopropanol tartrate (1:1), (R)-(R-(R*,R*))-isomer, N,N-dimethylaminoisopropanol tartrate (1:1), (S)-(R-(R*,R*))-isomer, N,N-dimethylaminoisopropanol, (+-)-isomer, N,N-dimethylaminoisopropanol, (R)-isomer, N,N-dimethylaminoisopropanol, (S)-isomer, N,N-dimethylisopropanolamine

Canonical SMILES

CC(CN(C)C)O

The exact mass of the compound Dimepranol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3163. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

1-Dimethylamino-2-propanol (CAS 108-16-7), also known as 1DMA2P or dimepranol, is a bifunctional molecule containing both a tertiary amine and a secondary alcohol group. With a boiling point of 121–127 °C and complete water miscibility, it is primarily procured as a specialty solvent for post-combustion CO2 capture [1], a reactive catalyst for polyurethane matrices[2], and an essential precursor in active pharmaceutical ingredient (API) synthesis [3]. Its specific steric profile—featuring an isopropanol group rather than the ethanol groups found in standard alkanolamines—imparts quantifiable thermodynamic and kinetic advantages in gas sweetening and polymer cross-linking workflows.

While buyers might consider substituting 1-Dimethylamino-2-propanol with more common alkanolamines like methyldiethanolamine (MDEA) or dimethylethanolamine (DMEA) to reduce upfront solvent costs, such substitutions fail in application-critical metrics. In carbon capture systems, MDEA exhibits significantly slower mass transfer kinetics, requiring taller absorber columns that increase capital expenditure[1]. In polyurethane manufacturing, non-reactive or highly volatile tertiary amines contribute to vaporous amine emissions (VOCs), whereas 1-Dimethylamino-2-propanol's secondary hydroxyl group allows it to covalently bind into the polymer matrix [2]. Furthermore, in pharmaceutical synthesis, the exact stereochemical and structural identity of 1-Dimethylamino-2-propanol is non-negotiable for regulatory compliance, rendering analogs unviable[3].

Thermodynamic Efficiency in Solvent Regeneration

In post-combustion carbon capture, the energy required to strip CO2 and regenerate the solvent is a primary operational cost. Thermodynamic evaluations using the Gibbs-Helmholtz equation demonstrate that aqueous 1-Dimethylamino-2-propanol exhibits a CO2 absorption heat of approximately -30.5 kJ/mol. This value is significantly lower than that of conventional amines like MEA and MDEA, indicating a weaker amine-CO2 bond that requires less thermal energy to break during the desorption phase [1].

Evidence DimensionCO2 Absorption Heat
Target Compound Data-30.5 kJ/mol
Comparator Or BaselineMEA and MDEA (higher absolute absorption heat)
Quantified DifferenceLower regeneration energy requirement
ConditionsAqueous amine solution, calculated via Gibbs-Helmholtz equation

Procuring 1-Dimethylamino-2-propanol lowers the parasitic steam load in the stripper column, directly reducing the operating expenses of carbon capture facilities.

Accelerated Mass Transfer Kinetics in Gas Sweetening

The overall volumetric mass transfer coefficient (KGav) dictates the required size of the absorber column. Experimental measurements in packed columns reveal that the KGav of 1-Dimethylamino-2-propanol is strictly greater than that of the industry-standard tertiary amine, MDEA. The ranking of mass transfer efficiency follows MEA > 1-Dimethylamino-2-propanol > MDEA, demonstrating that this compound successfully bridges the gap between the fast kinetics of primary amines and the low regeneration energy of tertiary amines [1].

Evidence DimensionOverall mass transfer coefficient (KGav)
Target Compound DataKGav strictly greater than MDEA
Comparator Or BaselineMDEA (lower KGav)
Quantified DifferenceFaster absorption kinetics than standard tertiary amines
ConditionsPacked column, 298-333 K, 8-101 kPa CO2 partial pressure

Faster mass transfer allows engineers to design shorter absorber columns, significantly reducing capital expenditure (CAPEX) for new gas treatment plants.

VOC Reduction via Covalent Polymer Incorporation

Traditional tertiary amine catalysts used in polyurethane and foundry binder production often volatilize, creating hazardous amine waste streams. 1-Dimethylamino-2-propanol functions as a 'reactive amine catalyst.' While its tertiary amino group drives the urethane condensation reaction, its remote secondary hydroxyl group reacts with isocyanates, incorporating the molecule directly into the polyurethane network as a pendant group. This covalent bonding eliminates the vaporous amine emissions associated with non-reactive catalysts [1].

Evidence DimensionAmine vapor emissions (VOCs)
Target Compound DataCovalently bound (zero/minimal fugitive emissions)
Comparator Or BaselineTraditional non-reactive tertiary amines (high vaporous emissions)
Quantified DifferenceElimination of vaporous amine waste streams
ConditionsPhenolic urethane cold box (PUCB) and polyurethane foam condensation reactions

Utilizing 1-Dimethylamino-2-propanol as a reactive catalyst ensures compliance with strict environmental regulations regarding VOC emissions in foam and binder manufacturing.

Precursor Specificity for Dimepranol Acedoben

In the pharmaceutical industry, 1-Dimethylamino-2-propanol is the exact structural precursor (known as dimepranol) required to form the salt dimepranol acedoben, which is co-formulated with inosine to create the antiviral drug inosine pranobex. Unlike industrial solvent applications where structurally similar alkanolamines (like DMEA) might be evaluated for performance trade-offs, API synthesis demands the exact C5H13NO molecular identity to maintain the drug's established pharmacological efficacy, safety profile, and regulatory approval[1].

Evidence DimensionMolecular identity for API formulation
Target Compound Data1-Dimethylamino-2-propanol (forms Dimepranol acedoben)
Comparator Or BaselineDMEA or MDEA (pharmacologically invalid substitutes)
Quantified Difference100% specific (non-substitutable)
ConditionsSynthesis of Inosine pranobex (antiviral API)

For pharmaceutical procurement, substituting 1-Dimethylamino-2-propanol is impossible without invalidating the drug's regulatory master file and therapeutic function.

Post-Combustion Carbon Capture and Gas Sweetening

Due to its low absorption heat (-30.5 kJ/mol) and accelerated mass transfer coefficient compared to MDEA, 1-Dimethylamino-2-propanol is a highly effective choice as a standalone solvent or as a promoter in blended amine systems (e.g., MEA/1DMA2P) for capturing CO2 from flue gas and industrial streams [1].

Low-Emission Polyurethane Foam Manufacturing

As a reactive tertiary amine, 1-Dimethylamino-2-propanol catalyzes the urethane condensation reaction and subsequently binds into the polymer matrix via its secondary alcohol group. This makes it an effective choice for producing low-VOC flexible and rigid polyurethane foams, as well as phenolic urethane cold box (PUCB) foundry binders [2].

Synthesis of Antiviral Active Pharmaceutical Ingredients (APIs)

1-Dimethylamino-2-propanol is the mandatory precursor for producing dimepranol acedoben. Procurement of high-purity 1-Dimethylamino-2-propanol is strictly required for pharmaceutical manufacturers synthesizing the immunomodulatory and antiviral drug inosine pranobex [3].

Physical Description

Liquid

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

103.099714038 g/mol

Monoisotopic Mass

103.099714038 g/mol

Boiling Point

124.5 °C

Heavy Atom Count

7

LogP

0.2 (LogP)

Melting Point

124.0 °C

UNII

OX17195H4T

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

108-16-7

Wikipedia

Dimepranol

Use Classification

Hazard Classes and Categories -> Flammable - 3rd degree

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Fabricated Metal Product Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
2-Propanol, 1-(dimethylamino)-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types